1,2,9,10-Tetrachlorodecane

Vue d'ensemble

Description

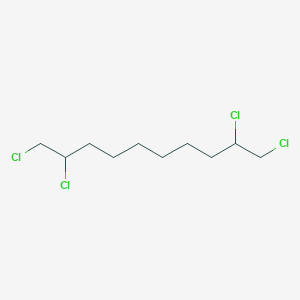

1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, UV light, iron catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydroxide ions, ammonia.

Major Products Formed:

Oxidation: Chlorinated alcohols, chlorinated acids.

Reduction: Less chlorinated hydrocarbons.

Substitution: Alcohols, amines.

Applications De Recherche Scientifique

1,2,9,10-Tetrachlorodecane has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.

Comparaison Avec Des Composés Similaires

- 1,2,5,6,9-Pentachlorodecane

- 1,2,5,6,9,10-Hexachlorodecane

- 2,5,6,9-Tetrachlorodecane

Comparison: 1,2,9,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and stability. Compared to other chlorinated decanes, it has distinct physical and chemical properties that make it suitable for specific applications, such as its use as an enzyme inhibitor . The presence of chlorine atoms at the 1,2,9,10 positions provides a unique steric and electronic environment, affecting its interactions with other molecules and its overall stability .

Activité Biologique

1,2,9,10-Tetrachlorodecane (TCD) is a chlorinated hydrocarbon with significant biological activity, particularly as an inhibitor of histone demethylases. Understanding its biological properties is essential for evaluating its potential applications and environmental impact.

- Molecular Formula : C10H18Cl4

- Molecular Weight : 280.062 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 335.7 °C

- Flash Point : 149.8 °C

This compound has been identified as a potent inhibitor of JmjC domain-containing histone demethylases, specifically KDM4A and KDM4C. The compound exhibits competitive binding to the substrate binding pocket of KDM4A, with inhibitory concentrations (IC50) measured at:

This inhibition suggests a role in modulating epigenetic processes by affecting histone methylation status.

In Vitro Studies

In vitro experiments have demonstrated that TCD effectively binds to the active site of KDM4A, inhibiting its enzymatic activity. This competitive inhibition indicates that TCD can interfere with the normal demethylation processes that regulate gene expression .

Photochemical Degradation and Environmental Impact

TCD undergoes photochemical degradation in aqueous solutions when exposed to hydrated electrons and hydroxyl radicals. Studies indicate that TCD is subject to dechlorination under UV irradiation conditions, which can lead to the formation of less harmful degradation products. The first-order rate constants for TCD degradation in different solutions are summarized below:

| Compound | First-order Rate Constant (x10^-6 s^-1) | Second-order Rate Constant (x10^8 M^-1 s^-1) |

|---|---|---|

| TCD | 19.2 ± 5.38 (NO3-/•OH) | 28.1 ± 13.9 (NO3-/•OH) |

| 35.2 ± 8.81 (DMA/e-(aq)) | 2.74 ± 0.70 (DMA/e-(aq)) |

These results highlight the compound's potential environmental persistence and the necessity for effective remediation strategies .

Case Study 1: Inhibition of KDM4 Enzymes

A study demonstrated that TCD's inhibition of KDM4A and KDM4C could have implications in cancer biology, where altered histone methylation patterns are often observed. The ability of TCD to modulate these enzymes suggests potential therapeutic applications in epigenetic therapies targeting cancers characterized by dysregulated histone methylation .

Case Study 2: Environmental Persistence

Research on the environmental behavior of TCD showed that while it can be degraded photochemically, its persistence in anaerobic environments poses risks for bioaccumulation and toxicity in aquatic ecosystems. The degradation pathways and products need further investigation to assess ecological impacts fully .

Propriétés

IUPAC Name |

1,2,9,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHNYIEBLRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCl)Cl)CCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578806 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-11-3 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.